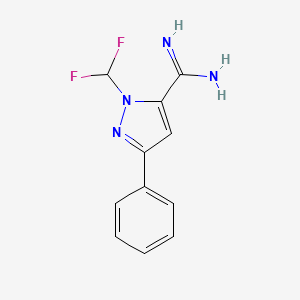

1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide

Vue d'ensemble

Description

The compound “1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide” belongs to the class of organic compounds known as difluoromethylated pyrazoles . These are aromatic compounds containing a pyrazole ring substituted at the 1-position with a difluoromethyl group .

Synthesis Analysis

The synthesis of difluoromethylated pyrazoles has been a topic of interest in recent years . The process often involves the use of difluoromethylation reagents and can be achieved through various methods such as electrophilic, nucleophilic, radical, and cross-coupling methods .

Molecular Structure Analysis

The molecular structure of difluoromethylated pyrazoles, including “this compound”, is characterized by a pyrazole ring substituted at the 1-position with a difluoromethyl group . The exact structure would need to be confirmed by techniques such as X-ray diffraction .

Chemical Reactions Analysis

Difluoromethylated pyrazoles can undergo various chemical reactions. For instance, they can participate in metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . They can also undergo Minisci-type radical chemistry, a strategy best applied to heteroaromatics .

Applications De Recherche Scientifique

Antifungal Activity

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide and its derivatives have been explored for their potential antifungal properties. A study by Du et al. (2015) synthesized a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which were tested against seven phytopathogenic fungi. The compounds exhibited moderate to excellent activities, with one compound showing higher antifungal activity than boscalid, a commercial fungicide. The study utilized Topomer CoMFA to develop a three-dimensional quantitative structure-activity relationship model and performed molecular docking to understand the interaction of the compounds with the fungal enzyme SDH (Du et al., 2015).

Structural and Spectral Studies

Compounds related to this compound have been subject to structural and spectral investigations to understand their chemical and physical properties. For instance, Kettmann et al. (2004) reported on the crystal structure of an N-carbonylimidazole derivative of pyrazoline-1-carboximidamide, elucidating the electronic structure and conformation of the molecule (Kettmann et al., 2004).

Fluorescent Sensing

A pyrazole-based fluorescent sensor, structurally similar to this compound, was developed for the detection of fluoride anions in solutions. The sensor displayed a significant change in UV–vis absorption and fluorescence emission spectra upon addition of fluoride ions, indicating high selectivity for fluoride detection over other anions. This research highlights the potential of pyrazole derivatives in developing sensitive and selective sensors for anionic species (Yang et al., 2011).

Antimicrobial Activities

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Bhat et al. (2016) synthesized a new series of pyrazole derivatives and assessed their in vitro antibacterial, antifungal, and antioxidant activities. Some compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant properties. Molecular docking studies further supported their potential as inhibitors of bacterial enzymes, demonstrating the versatility of pyrazole derivatives in antimicrobial drug development (Bhat et al., 2016).

Mécanisme D'action

While the specific mechanism of action for “1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide” is not available, difluoromethylated compounds are known to exert their effects through various mechanisms. For instance, eflornithine, a difluoromethylated compound, acts as an inhibitor of ornithine decarboxylase, a key enzyme in the polyamine biosynthetic pathway .

Safety and Hazards

The safety and hazards associated with “1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide” would depend on its exact molecular structure and properties. It’s important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Orientations Futures

The field of difluoromethylation, including the study of difluoromethylated pyrazoles, is a rapidly evolving area of research with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research directions may include the development of more efficient synthesis methods, exploration of new reactions, and investigation of their biological activities .

Propriétés

IUPAC Name |

2-(difluoromethyl)-5-phenylpyrazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N4/c12-11(13)17-9(10(14)15)6-8(16-17)7-4-2-1-3-5-7/h1-6,11H,(H3,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKHULHQKAHBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C(=N)N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

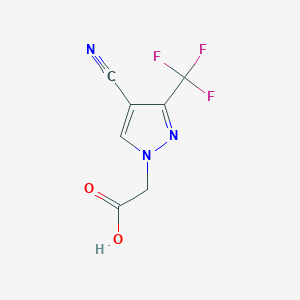

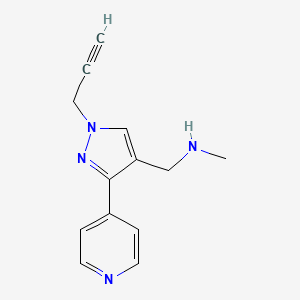

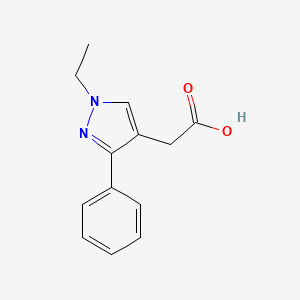

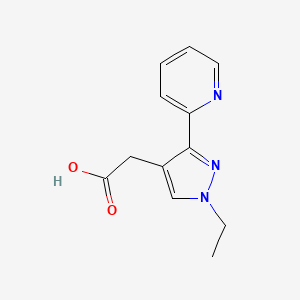

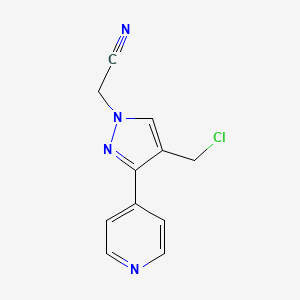

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.